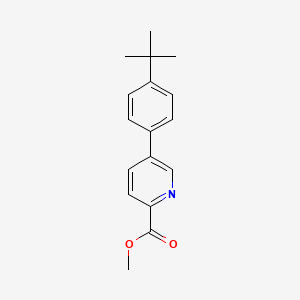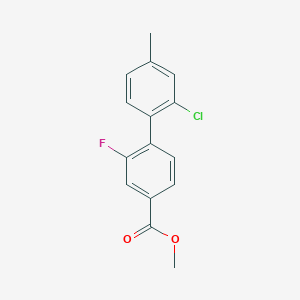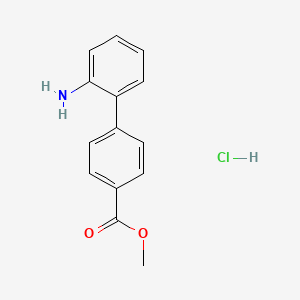
Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound features a pyridine ring substituted at the 2-position with a carboxylate ester group and at the 5-position with a 4-tert-butylphenyl group. The presence of the tert-butyl group enhances the compound’s steric properties, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : The synthesis of Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate typically begins with the esterification of 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of pyridine derivatives with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is particularly useful for introducing the tert-butyl group onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate can undergo oxidation reactions, particularly at the methyl ester group, forming carboxylic acids.
-
Reduction: : The compound can be reduced to form alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the tert-butyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid.
Reduction: 5-(4-tert-butylphenyl)pyridine-2-methanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology
The compound is studied for its potential biological activities. Derivatives of pyridine carboxylates have shown promise in antimicrobial and anti-inflammatory research, making this compound a candidate for further biological evaluation.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to enhance binding affinity and selectivity towards specific biological targets.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism by which Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π stacking interactions, while the ester group can form hydrogen bonds, influencing the compound’s binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-phenylpyridine-2-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Ethyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate: Contains a methyl group instead of a tert-butyl group, affecting its steric hindrance and reactivity.
Uniqueness
Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and physical properties. This makes it a valuable compound for studying steric effects in various chemical reactions and applications.
Propriétés
IUPAC Name |
methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMCFHIGYRRAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B7962373.png)
![Methyl 4-[2-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7962381.png)
![Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7962389.png)






![Methyl 2-{3-[4-(trifluoromethyl)phenyl]phenyl}acetate](/img/structure/B7962423.png)
![Methyl 2-{3-[4-(trifluoromethoxy)phenyl]phenyl}acetate](/img/structure/B7962431.png)


![Methyl (2S,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)butanoate](/img/structure/B7962461.png)
